(Methylsulfanyl)amine

Description

Contextualizing (Methylsulfanyl)amine as a Crucial Synthetic Building Block

S-Methylisothiourea serves as a fundamental and versatile building block in modern organic synthesis. Its utility stems from its unique structural features: a nucleophilic amino group, an imino nitrogen, and a reactive S-methyl group which is an excellent leaving group. This combination allows it to act as a key precursor for the synthesis of a wide array of more complex molecules.

One of its primary roles is as a guanidinylating agent . The guanidinium (B1211019) group is a critical pharmacophore found in numerous biologically active compounds and natural products, such as the amino acid arginine. bibliomed.orgtcichemicals.com S-Methylisothiourea provides an efficient and reliable method for introducing this functional group onto primary and secondary amines. organic-chemistry.orgthieme-connect.de The reaction typically involves the displacement of the methylthio group by an amine. To enhance reactivity and control selectivity, the isothiourea nitrogen atoms are often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). thieme-connect.decapes.gov.br For instance, N,N'-Bis(Boc)-S-methylisothiourea is a widely used reagent that reacts with amines in the presence of a coupling agent like mercury(II) chloride to form protected guanidines, which can be deprotected under acidic conditions. thieme-connect.deacs.org

Furthermore, S-Methylisothiourea is a classic N-C-N synthon, providing a three-atom fragment essential for building various heterocyclic rings through cyclocondensation reactions. bu.edu.egrasayanjournal.co.in Its reaction with 1,3-dielectrophiles, such as β-dicarbonyl compounds, is a cornerstone for the synthesis of numerous heterocyclic systems. bu.edu.egnih.gov

Overview of its Significance in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. bu.edu.egbeilstein-journals.org S-Methylisothiourea is a cornerstone reagent for the construction of several key heterocyclic cores, including pyrimidines, triazines, and thiazoles. Its ability to participate in predictable and high-yielding cyclization reactions makes it an invaluable tool for synthetic chemists.

Synthesis of Pyrimidines

The pyrimidine (B1678525) ring is a fundamental structure in nucleic acids (cytosine, thymine, and uracil) and is present in many pharmaceuticals. bibliomed.orgrasayanjournal.co.in S-Methylisothiourea is a key component in the synthesis of 2-(methylthio)-substituted pyrimidines, which are themselves versatile intermediates. A primary method is the cyclocondensation reaction with 1,3-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate. bibliomed.orgbu.edu.egthieme-connect.de

This reaction is a variation of the classic Biginelli reaction. rasayanjournal.co.inwikipedia.org In this approach, S-methylisothiourea condenses with a β-dicarbonyl compound and often an aldehyde to form dihydropyrimidines. nih.govorganic-chemistry.org For example, the reaction of S-methylisothiourea sulfate (B86663) with a β-ketoester and an aldehyde can yield the corresponding dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine. google.com The resulting 2-(methylthio)pyrimidine (B2922345) can be further functionalized; the methylthio group can be displaced by various nucleophiles or oxidized to a methylsulfonyl group, which is an even better leaving group, allowing for the introduction of diverse substituents at the C-2 position. bu.edu.egnih.gov

Table 1: Synthesis of Pyrimidine Derivatives Using S-Methylisothiourea

| Starting Materials | Reaction Conditions | Product | Yield | Reference(s) |

| Halogenated enone, S-methylisothiourea sulfate | Reflux in methanol/water (3:1 v/v) with HCl | 6-Methylene-4-(trichloromethyl)-2-(methylsulfanyl)pyrimidine | Not specified | bu.edu.eg |

| Ethyl acetoacetate, Benzaldehyde, S-methylisothiourea | Acid-catalyzed cyclocondensation | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione (via S-demethylation) | Not specified | rasayanjournal.co.inwikipedia.org |

| Methyl cyanoacetate, Aldehydes, S-methylisothiourea | Heating | 4-Aryl-5-cyano-2-methylthio-6-oxopyrimidine | Not specified | bibliomed.org |

| Morpholine, S-methylisothiourea sulfate; then 1,3-dicarbonyl compound | Aqueous solution, then cyclization | 2-Morpholinyl-substituted pyrimidine | Not specified | google.com |

Synthesis of Triazines

The 1,3,5-triazine (B166579) scaffold is another important heterocycle found in pharmaceuticals, agrochemicals, and polymers. S-Methylisothiourea and its derivatives are instrumental in constructing this ring system. One common strategy involves the reaction of S-methylisothiourea with a compound containing a C-N-C fragment, such as cyanoguanidine. researchgate.netnih.gov This cyclocondensation builds the triazine ring, incorporating the N-C-N unit from the isothiourea.

Another approach involves the reaction of S-methylisothiourea hemisulfate with 2,5-disubstituted-4-hydroxy-6H-1,3-oxazin-6-ones in the presence of a base like sodium methylate. eco-vector.combmpcjournal.ru This method provides a route to 2-(methylsulfanyl)-4,6-disubstituted-1,3,5-triazines with yields reported between 66-72%. eco-vector.combmpcjournal.ru These reactions highlight the versatility of S-methylisothiourea in building complex heterocyclic systems from different precursors.

Table 2: Synthesis of 1,3,5-Triazine Derivatives Using S-Methylisothiourea

| Starting Materials | Reaction Conditions | Product | Yield | Reference(s) |

| 3(5)-Amino-1,2,4-triazoles, Cyanoguanidine (precursor from S-methylisothiourea) | Cyclocondensation | 5,7-Diamino organic-chemistry.orgcapes.gov.brmdpi.comtriazolo[1,5-a] organic-chemistry.orgthieme-connect.debu.edu.egtriazine | Not specified | researchgate.net |

| Benzhydrazide, S-methylisothiourea sulfate | Cyclization followed by condensation | 7-Amino-substituted 1,2,4-triazolo[1,5-a] organic-chemistry.orgthieme-connect.debu.edu.egtriazines | Not specified | researchgate.net |

| 2,5-Disubstituted-4-hydroxy-6H-1,3-oxazin-6-one, S-methylisothiourea hemisulfate | Sodium methylate in methanol | 2-(Methylsulfanyl)-4,6-disubstituted-1,3,5-triazine | 66-72% | eco-vector.combmpcjournal.ru |

| N-Substituted N'-cyano-S-methylisothioureas, Hydrazine | Cyclization | 3,5-Diamino-1,2,4-triazoles (precursors to triazines) | Not specified | researchgate.net |

Synthesis of Thiazoles

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, which are core structures in many bioactive molecules, including vitamin B1 (thiamine). The Hantzsch thiazole (B1198619) synthesis is the most classic and widely used method for their preparation, which involves the condensation of an α-haloketone with a thioamide. mdpi.comrsc.org

S-Methylisothiourea can be considered a derivative of thiourea (B124793) and participates in Hantzsch-type syntheses. The reaction between an α-haloketone and S-methylisothiourea or thiourea (which can be methylated to S-methylisothiourea) leads to the formation of 2-aminothiazole (B372263) derivatives. mdpi.combeilstein-journals.orggoogle.com The reaction proceeds by initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. This method is highly efficient and allows for the synthesis of a wide variety of substituted thiazoles by varying the starting α-haloketone. mdpi.comnih.gov

Table 3: Synthesis of Thiazole Derivatives Using Thiourea/S-Methylisothiourea

| Starting Materials | Reaction Conditions | Product | Yield | Reference(s) |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid, heating or ultrasonic irradiation | 2-Amino-4-(pyran-2-one)-5-arylthiazole derivatives | 79-90% | mdpi.com |

| α-Haloketone, N-monosubstituted thiourea | 10M-HCl-EtOH (1:2), 80 °C, 20 min | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | 73% | rsc.org |

| Active methylene (B1212753) ketones, Thioureas | Electrochemical synthesis, NH₄I mediator | 2-Aminothiazole derivatives | 17-80% | beilstein-journals.org |

| α-Haloketones, Thiourea | Inert solvent (e.g., ethanol) | 2-Aminothiazoles | Not specified | google.com |

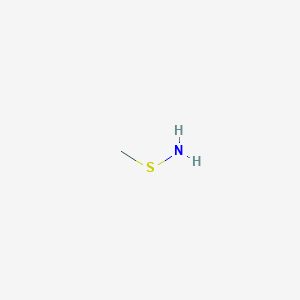

Structure

3D Structure

Properties

Molecular Formula |

CH5NS |

|---|---|

Molecular Weight |

63.12 g/mol |

IUPAC Name |

S-methylthiohydroxylamine |

InChI |

InChI=1S/CH5NS/c1-3-2/h2H2,1H3 |

InChI Key |

XOVSRHHCHKUFKM-UHFFFAOYSA-N |

Canonical SMILES |

CSN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methylsulfanyl Amine Utilization

Strategies for the Preparation of (Methylsulfanyl)amine and its Derivatives

The synthesis of this compound derivatives, particularly S-methylisothiourea salts, is well-established and can be achieved through several efficient routes. These methods typically start from readily available precursors like thiourea (B124793) or cyanamide (B42294).

Condensation Reactions in the Formation of Methylsulfanyl-Containing Amines

Condensation reactions are a cornerstone for the synthesis of methylsulfanyl-containing amines, most notably S-methylisothiourea salts. A prevalent and high-yielding method involves the direct methylation of thiourea. orgsyn.orgchemicalbook.com The reaction of thiourea with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, leads to the formation of the corresponding S-methylisothiourea salt. orgsyn.orggoogle.com For instance, the reaction between thiourea and dimethyl sulfate proceeds spontaneously and, after a period of reflux, yields S-methylisothiourea sulfate, which can be isolated in high yields (79-84%) upon cooling and filtration. orgsyn.org

Another synthetic strategy starts from cyanamide. google.com In this approach, cyanamide is treated with methyl mercaptan under acidic conditions to produce S-methylisothiourea acetate. This intermediate can then undergo a displacement reaction with a strong acid, like sulfuric acid, to furnish the desired S-methylisothiourea salt with high purity (>99%). google.com

These S-methylisothiourea salts are stable and serve as important intermediates for the preparation of a variety of compounds, including guanidino compounds and various heterocycles. chemicalbook.comgoogle.com The choice of the salt (e.g., sulfate, hydrochloride, hydroiodide) can be tailored by the synthetic route; for example, hydriodide or hydrobromide salts can be converted to the hydrochloride salt by treatment with hydrogen chloride in methanol. google.com The condensation of primary aryl and alkyl amines with these S-methyl thiouronium salts provides a direct route to N,N,N'-trisubstituted amidines. researchgate.net

| Starting Material | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Thiourea | Dimethyl sulfate | S-Methylisothiourea sulfate | Spontaneous reaction, high yield (79-84%). | orgsyn.org |

| Thiourea | Methyl iodide or Methyl bromide | S-methylisothiourea hydriodide/hydrobromide | Standard method for preparing halide salts. | google.com |

| Cyanamide | Methyl mercaptan, Acetic acid, Sulfuric acid | S-methylisothiourea salt | Industrial-scale potential, high purity product. | google.com |

| S-methylisothiourea hydriodide | Hydrogen chloride, Methanol | S-methylisothiourea hydrochloride | Salt conversion method. | google.com |

This compound and Related Structures in the Synthesis of Nitrogen-Containing Heterocycles

The unique reactivity of this compound intermediates makes them valuable precursors for the synthesis of complex nitrogen-containing heterocyclic systems. Their ability to undergo cyclization reactions is a key feature exploited in the construction of strained rings and fused polycyclic structures.

Azete and Azetidine (B1206935) Ring System Construction via Methylsulfanyl-Amine Intermediates

Azete and azetidine rings are four-membered nitrogen heterocycles that are of significant interest in medicinal chemistry. researchgate.netchemrxiv.orgnih.gov The construction of these strained rings can be facilitated by intermediates derived from this compound. Research has demonstrated that an azete-steroid derivative can be prepared through an intramolecular reaction of a methylidenethis compound with an alkyne derivative, a transformation catalyzed by copper(II) chloride. biointerfaceresearch.comresearchgate.netresearchgate.net This highlights the utility of the methylsulfanyl-amine moiety in mediating complex cyclizations to form highly functionalized, strained heterocyclic systems. While various methods exist for azetidine synthesis, including those using p-toluenesulfonyl chloride or 1-azabicyclo[1.1.0]butanes, the use of copper catalysis with precursors like methylidenethis compound offers a specific pathway for these constructions. biointerfaceresearch.comresearchgate.net

Intramolecular Cyclization Reactions Promoted by Methylsulfanyl-Amine Containing Precursors

The methylsulfanyl group in S-methylisothiourea derivatives acts as an excellent leaving group, promoting intramolecular cyclization reactions to form a diverse array of heterocyclic compounds. researchgate.netclockss.org This strategy has been successfully applied to the solid-phase synthesis of 2-amino-4(3H)-quinazolinones. nih.gov In this method, a polymer-bound S-methylisothiourea is first acylated with a substituted o-nitrobenzoic acid. Subsequent reduction of the nitro group initiates an intramolecular cyclization through the formation of a guanidine (B92328) intermediate, releasing the desired quinazolinone product in high yield and purity. nih.gov

Similarly, N-substituted S-methylisothiourea derivatives can undergo intramolecular cyclodesulfurization to form 7-membered 1,3,5-thiadiazepine rings. clockss.org The reaction proceeds via nucleophilic attack, displacing the methylsulfanyl group to close the ring. clockss.org Other examples include the intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide upon heating, which yields 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione. researchgate.net These examples underscore the versatility of methylsulfanyl-amine precursors in generating fused heterocyclic systems through intramolecular cyclization pathways. researchgate.netcore.ac.ukacs.org

| Precursor | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Polymer-bound N-acyl-S-methylisothiourea | Nitro group reduction | 2-Amino-4(3H)-quinazolinone | nih.gov |

| N-Substituted S-methylisothiourea | Anhydrous potassium carbonate, DMF | 6-Imino-5H-benzimidazo[2,1-b] orgsyn.orggoogle.comresearchgate.netbenzothiadiazepine | clockss.org |

| 2-Methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide | Heating in DMF | 1-Aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione | researchgate.net |

| Methylidenethis compound-alkyne derivative | Copper(II) chloride | Azete-steroid derivative | biointerfaceresearch.comresearchgate.net |

Catalytic Approaches in Methylsulfanyl-Amine Mediated Synthesis

Catalysis, particularly using transition metals, unlocks new reaction pathways and enhances the efficiency of synthetic transformations involving this compound and its derivatives. Copper catalysts have proven especially effective in this regard.

Copper-Catalyzed Transformations Involving Methylsulfanyl-Amine Reagents

Copper catalysis is instrumental in several key transformations involving methylsulfanyl-amine reagents, particularly in the formation of C-N and C-S bonds. nih.govecampus.com As mentioned previously, the synthesis of azete and azetidine derivatives from methylidenethis compound and alkyne precursors is facilitated by copper(II) chloride. biointerfaceresearch.comresearchgate.netresearchgate.net The catalyst is crucial for the reaction to proceed, enabling the construction of these four-membered rings. biointerfaceresearch.comresearchgate.net

More broadly, copper-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis. rsc.org A copper-catalyzed annulation reaction has been developed to synthesize isoxazole (B147169) derivatives from alkenes and N-alkyl(aryl)-1-(methylthio)-2-nitroethenamine. acs.org In this process, a simple copper(I) chloride catalyst is essential for the reaction, which is proposed to proceed via a 1,3-dipolar cycloaddition involving an in-situ generated oxazete intermediate. acs.org The use of inexpensive and less toxic copper catalysts is a significant advantage over other metals like palladium, making these methods highly attractive for various applications. rsc.orgnih.gov These catalytic systems demonstrate remarkable functional group tolerance and provide efficient access to complex molecular architectures from methylsulfanyl-amine-based starting materials. acs.orgrsc.org

Mechanistic Elucidation of Reactions Involving Methylsulfanyl Amine Systems

Proposed Reaction Pathways for Transformations of (Methylsulfanyl)amine Derivatives

The transformations of this compound derivatives proceed through several key reaction pathways, including nucleophilic substitutions, oxidations, and condensation reactions. The specific pathway is often dictated by the structure of the derivative and the reagents employed.

Nucleophilic Substitution: In many this compound derivatives, the methylthio (-SCH₃) group can function as a leaving group, facilitating nucleophilic substitution reactions. evitachem.com This allows for the introduction of other functional groups at the position of the sulfur atom. Conversely, the amine (-NH₂) group is a potent nucleophile and can react with various electrophiles. smolecule.com For instance, in the synthesis of N-[4-(Methylsulfanyl)phenyl]thian-4-amine, the amine group of thian-4-amine engages in a nucleophilic aromatic substitution reaction. vulcanchem.com

Oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation. Under controlled conditions with oxidizing agents like hydrogen peroxide, it can be converted to a sulfoxide (B87167) (-SOCH₃) or further to a sulfone (-SO₂CH₃). evitachem.com This transformation significantly alters the electronic properties and reactivity of the molecule.

Condensation and Acylation Reactions: The amine functionality readily participates in condensation reactions with electrophilic partners such as aldehydes and ketones, which can lead to the formation of more complex heterocyclic structures. evitachem.com It can also undergo acylation when treated with acyl chlorides or anhydrides to form the corresponding amides. smolecule.com

Cyclization Reactions: Certain derivatives are synthesized via cyclization. For example, the formation of a 4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine (B12111039) core involves the cyclization of cyanoguanidine derivatives with thiourea (B124793) precursors. vulcanchem.com

Salt Formation: As a basic amine, this compound derivatives can react with acids to form ammonium (B1175870) salts, a reaction that can be used to modify the compound's solubility in polar solvents. smolecule.com

Table 1: Summary of Reaction Pathways for this compound Derivatives

| Reaction Type | Reacting Group | Reagent Class | Product Type | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | -SCH₃ Group | Nucleophiles | Substituted Amine | evitachem.com |

| Nucleophilic Substitution | -NH₂ Group | Electrophiles | Functionalized Amine | smolecule.comvulcanchem.com |

| Oxidation | -SCH₃ Group | Oxidizing Agents | Sulfoxide/Sulfone | evitachem.com |

| Condensation | -NH₂ Group | Aldehydes/Ketones | Heterocycles | evitachem.com |

| Acylation | -NH₂ Group | Acyl Chlorides | Amides | smolecule.com |

| Cyclization | Amine/Thiourea | Cyanoguanidine | Triazine Ring | vulcanchem.com |

| Salt Formation | -NH₂ Group | Acids | Ammonium Salts | smolecule.com |

Role of Transition Metal Catalysis in Methylsulfanyl-Amine Reaction Mechanisms

Transition metal catalysis plays a pivotal role in mediating and enabling specific transformations of amines and their derivatives, including those containing a methylsulfanyl group. These catalysts offer unique reaction pathways that are often inaccessible under thermal conditions, providing high efficiency and selectivity.

The synthesis of certain complex derivatives, such as N-[4-(Methylsulfanyl)phenyl]thian-4-amine, can be enhanced by catalysts like palladium or copper. vulcanchem.com While detailed mechanistic studies on the simplest "this compound" are limited, the broader field of amine chemistry provides insight into the plausible roles of transition metals. acs.org

Commonly implicated mechanistic cycles include:

Oxidative Addition/Reductive Elimination: This is a frequent pathway in palladium-catalyzed reactions. For instance, in C-N bond formation, a palladium(0) catalyst can undergo oxidative addition with an aryl halide. The resulting Pd(II) complex can then coordinate with an amine. Subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst. acs.orgnih.gov

C-H Activation: Transition metals, particularly palladium and rhodium, are capable of activating otherwise inert C-H bonds, often directed by a coordinating group like an amine. nih.gov For example, rhodium(III) catalysts can facilitate the C-H azidation of arenes bearing chelating groups through a cycle involving a Rh(III)-intermediate. mdpi.com

Migratory Insertion: In reactions like hydroamination, an alkene can insert into a metal-amide (M-N) bond, forming a metal-alkyl species. acs.org This intermediate can then undergo further reaction, such as protonolysis or reductive elimination, to yield the aminated product.

Combined Enamine-Transition Metal Catalysis: This dual catalytic strategy involves the amine substrate forming a nucleophilic enamine intermediate, while a transition metal complex simultaneously generates a reactive electrophile, such as a π-allyl-palladium species. nih.gov The subsequent reaction between these two activated intermediates allows for complex bond formations. nih.gov

Copper catalysis is also significant, particularly in oxidative coupling and azidation reactions. The mechanism can involve various oxidation states of copper, such as a Cu(II)/Cu(III)/Cu(I) cycle proposed for certain azidation processes. mdpi.com

Table 2: Transition Metals in Reactions Involving Amine Systems

| Transition Metal | Proposed Mechanistic Role | Typical Reaction Type | Reference(s) |

|---|---|---|---|

| Palladium (Pd) | Oxidative Addition, Reductive Elimination, C-H Activation, π-Allyl Complex Formation | Cross-Coupling, Arylation, Amination | vulcanchem.comacs.orgnih.govnih.gov |

| Copper (Cu) | Oxidative Coupling, Redox Cycling (e.g., Cu(I)/Cu(II)/Cu(III)) | Coupling Reactions, Azidation | vulcanchem.commdpi.com |

| Rhodium (Rh) | C-H Activation, β-Hydride Elimination | Hydroamination, C-H Functionalization | acs.orgmdpi.com |

| Iridium (Ir) | Transfer Hydrogenation | Reductive Amination | acs.org |

Computational and Theoretical Investigations of Methylsulfanyl Amine Systems

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of (methylsulfanyl)amine systems at the molecular level.

Density Functional Theory (DFT) Studies of Methylsulfanyl-Amine Reactions and Derivatives

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of various this compound derivatives. researchgate.netmdpi.com These studies involve optimizing the molecular geometry to find the most stable conformation and calculating various parameters that describe the molecule's reactivity and stability. researchgate.netmdpi.com For instance, DFT calculations have been used to analyze the vibrational frequencies of these compounds, which can be correlated with experimental infrared (IR) spectra to confirm their structure. nih.gov

Theoretical investigations into the reactions of amines with compounds like p-benzoquinones have been explored, proposing mechanisms that involve nucleophilic attack followed by an oxidation step. acs.org Furthermore, DFT has been used to study the tautomerization mechanisms of certain this compound derivatives in different phases, providing insights into their thermo-kinetic features. nih.gov The electronic structure of these molecules is also a key focus, with calculations of dipole moments and charge distributions helping to understand their intermolecular interactions. researchgate.net In the study of some derivatives, DFT calculations have been combined with experimental data to provide a comprehensive understanding of their molecular structure and properties. researchgate.net

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Prediction of Methylsulfanyl-Amine Structures

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For various this compound derivatives, HOMO-LUMO analysis has been performed using DFT. researchgate.netnih.gov For example, in a study of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, the HOMO was found to be localized over the entire molecule except for the methyl group, while the LUMO was primarily located on the triazole ring and the sulphur atom of the thione group. nih.gov The calculated HOMO-LUMO energy gap for this compound provided insights into its charge transfer characteristics. nih.gov Similarly, for 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, the HOMO was heavily focused on the phenyl rings, and the energy gap was calculated to understand its chemical reactivity. researchgate.netresearchgate.net

The following table summarizes the HOMO, LUMO, and energy gap values for selected this compound derivatives as determined by computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione nih.gov | -6.21 | -1.65 | 4.56 |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine researchgate.net | -0.25 | -0.11 | 0.14 |

| 2-[(Methylsulfanyl)methyl]but-2-enal | -6.32 | -1.14 | 5.18 |

Data is sourced from published computational studies and may vary based on the level of theory and basis set used.

Molecular Modeling of Biological Interactions Involving this compound Derivatives

Molecular modeling techniques are invaluable for predicting and analyzing how this compound derivatives interact with biological macromolecules, such as enzymes and proteins.

Theoretical Evaluation of Ligand-Enzyme Binding Mechanisms (e.g., Aromatase Enzyme)

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been applied to various this compound derivatives to understand their potential as enzyme inhibitors. For example, docking studies have been performed on derivatives of 2-(4-(methylsulfonyl)phenyl)indole to investigate their inhibitory activity against cyclooxygenase-2 (COX-2). researchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. researchgate.net

In the context of aromatase, while specific studies on this compound are not detailed in the provided results, the methodology is broadly applicable. Computational studies on other enzyme systems, such as Schistosoma mansoni Thioredoxin glutathione (B108866) reductase (SmTGR), have utilized molecular modeling to identify potent inhibitors and design new analogues with enhanced binding affinities. bohrium.com Such studies often involve creating a library of compounds and docking them into the enzyme's active site to predict their binding scores and modes. bohrium.com The insights gained from these theoretical evaluations can guide the synthesis and biological testing of new potential drug candidates.

Computational Analysis of Protein Surface Interactions of Methylsulfanyl-Amine Analogs

The interaction of molecules with protein surfaces is a critical aspect of many biological processes. plos.org Computational methods can be used to analyze these interactions and predict binding sites. plos.org For this compound analogs, understanding their interactions with protein surfaces is important for assessing their potential biological activities and off-target effects. biolinscientific.com

Proteins have various functional groups on their surfaces, such as primary amines, carboxyls, and sulfhydryls, which can interact with ligands. thermofisher.com The methylsulfanyl group in these analogs can participate in hydrophobic interactions and potentially form hydrogen bonds, influencing how the molecule binds to a protein surface. Computational approaches can model these interactions, considering factors like the charge distribution and shape complementarity between the ligand and the protein. jachimska-lab.edu.pl While direct computational studies on the protein surface interactions of a broad range of this compound analogs were not found in the search results, the principles of protein-ligand interaction modeling are well-established and would be applicable to this class of compounds. plos.orgbiolinscientific.com These analyses can help in designing molecules with improved specificity and reduced non-specific binding. biolinscientific.com

Advanced Spectroscopic Characterization Methodologies for Methylsulfanyl Amine Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of (methylsulfanyl)amine derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis of Methylsulfanyl-Amine Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in defining the connectivity and chemical environment of atoms within this compound derivatives. The chemical shift (δ), reported in parts per million (ppm), is a sensitive indicator of the electronic environment surrounding a nucleus.

In ¹H NMR spectra of this compound derivatives, the protons of the methylsulfanyl (-SCH₃) group typically appear as a singlet in the range of δ 2.0-3.0 ppm. The exact chemical shift is influenced by the electronic nature of the rest of the molecule. The protons attached to the nitrogen atom (N-H) of the amine group exhibit variable chemical shifts, often appearing as broad signals due to quadrupole broadening and chemical exchange. Their position is highly dependent on solvent, concentration, and temperature.

In ¹³C NMR spectra, the carbon atom of the methylsulfanyl group resonates in the range of δ 10-20 ppm. The carbon atom attached to both the sulfur and nitrogen atoms (the imino carbon in S-methylisothiourea derivatives, for example) typically appears significantly downfield, often in the region of δ 150-170 ppm, due to the deshielding effects of the adjacent heteroatoms.

Below are representative ¹H and ¹³C NMR chemical shift ranges for a model this compound derivative, S-methylisothiourea.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -SCH₃ | ~2.3 | ~13 |

| -NH₂ | Variable (broad) | - |

| C=N | - | ~165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound derivatives. Upon ionization, the molecule fragments in a predictable manner, providing a unique "fingerprint" that aids in structural confirmation.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. A key characteristic of compounds containing an odd number of nitrogen atoms, such as primary amines, is that they often exhibit an odd-numbered molecular weight, a principle known as the nitrogen rule. libretexts.org

The fragmentation of this compound derivatives is often initiated by the cleavage of bonds adjacent to the sulfur and nitrogen atoms. Common fragmentation pathways include:

α-Cleavage: The breaking of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. libretexts.org

Loss of the methylsulfanyl group: Cleavage of the C-S bond can result in the loss of a •SCH₃ radical.

McLafferty Rearrangement: For derivatives with longer alkyl chains, a rearrangement involving the transfer of a γ-hydrogen to the nitrogen or sulfur atom can occur, leading to the elimination of a neutral alkene molecule. wikipedia.org

The analysis of the m/z (mass-to-charge ratio) values of the fragment ions allows for the reconstruction of the molecule's structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which in turn allows for the determination of the elemental composition of each fragment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound derivatives, the IR spectrum will typically display characteristic absorption bands for the following functional groups:

N-H Stretching: Primary amines (-NH₂) show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. Secondary amines (-NH-) exhibit a single band in this region.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1020-1250 cm⁻¹ range.

N-H Bending: The scissoring vibration of the N-H bond in primary amines appears in the region of 1590-1650 cm⁻¹.

C=S Stretching: In thiourea (B124793) and its S-methylated derivatives, the C=S stretching vibration can be found in the fingerprint region, often coupled with other vibrations.

The presence and position of these bands provide strong evidence for the presence of the methylsulfanyl and amine functionalities.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Primary Amine) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| N-H (Secondary Amine) | Stretching | 3310 - 3350 |

| C-N | Stretching | 1020 - 1250 |

| N-H | Bending (scissoring) | 1590 - 1650 |

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental technique that provides the percentage composition of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This information is crucial for determining the empirical formula of a newly synthesized compound and for confirming its purity.

The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the assigned stoichiometry.

For example, the theoretical elemental composition of S-methylisothiourea sulfate (B86663) (C₂H₈N₄S₂·H₂SO₄) can be calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 2 | 24.02 | 8.63 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 3.63 |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 20.14 |

| Sulfur (S) | 32.07 | 3 | 96.21 | 34.56 |

| Oxygen (O) | 16.00 | 4 | 64.00 | 23.01 |

| Total | 278.37 | 100.00 |

Photoelectron Spectroscopic Investigations

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. X-ray Photoelectron Spectroscopy (XPS) is particularly useful for determining the elemental composition of a sample's surface and the chemical states of those elements.

In the XPS analysis of this compound-derived compounds, core-level spectra of carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p) provide valuable information. The binding energies of these core electrons are sensitive to the local chemical environment. For instance, the S 2p binding energy can distinguish between sulfur in different oxidation states or bonding environments.

A study on a thiourea derivative adsorbed on a gold surface revealed distinct binding energies for the different atoms, which could be used to understand the orientation and interaction of the molecule with the substrate. researchgate.net

| Core Level | Typical Binding Energy Range (eV) | Information Provided |

|---|---|---|

| C 1s | 284 - 288 | Distinguishes between C-C, C-N, and C-S bonds. |

| N 1s | 398 - 402 | Provides information on the chemical state of nitrogen atoms. |

| S 2p | 162 - 168 | Sensitive to the oxidation state and bonding environment of sulfur. |

Chemical Transformations and Derivatives of Methylsulfanyl Amine

Synthesis and Characterization of Azete-Steroid Derivatives Featuring Methylsulfanyl Moieties

The synthesis of novel azete-steroid derivatives has been accomplished through a series of chemical transformations starting from readily available steroid precursors such as 2-nitroestrone and 2-nitroestradiol. The general synthetic strategy involves amination, etherification, nitration, and a final addition reaction to construct the four-membered azete ring fused to the steroid scaffold.

The initial step involves the reaction of 2-nitroestrone or 2-nitroestradiol with 3-ethynylaniline to introduce the amino-alkyne functionality. This is followed by an intramolecular displacement of the nitro group to form an ether linkage, a reaction facilitated by a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). Subsequent nitration of the resulting ether-steroid derivative sets the stage for the final cyclization. The azete ring is formed via a [2+2] cycloaddition reaction with a suitable reagent, such as 4-nitrophenylacetonitrile, catalyzed by copper(II) chloride. nih.govchemrxiv.org An azete-steroid derivative has also been prepared through an intramolecular reaction of a methylidene(methylsulfanyl)amine with an alkyne derivative, utilizing copper(II) chloride as a catalyst. nih.govnih.gov

The characterization of these novel azete-steroid derivatives has been carried out using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry have been pivotal in confirming the chemical structures of the synthesized compounds. nih.govchemrxiv.org

For instance, the ¹³C NMR spectrum of one such derivative showed characteristic signals for the methyl group, the steroid moiety, methylene (B1212753) groups attached to the phenyl and azete rings, the azete ring itself, and the phenyl groups. The mass spectrum of this compound displayed a molecular ion peak (m/z) of 786.18, confirming its molecular weight. nih.gov

Table 1: Spectroscopic Data for a Representative Azete-Steroid Derivative nih.gov

| Parameter | Value |

| ¹³C NMR (ppm) | 15.8 (methyl), 24.2-37.7, 42.3-44.4, 50.7-82.4, 128.9, 130.6, 134.8, 136.3, 142.0 (steroid moiety), 42.3 (methylene bound to amino and phenyl groups), 44.5 (methylene bound to phenyl group and azete ring), 117.8, 138.32, 179.2 (azete ring), 124.1-128.1, 130.2, 133.7, 135.8, 137.4, 146.6 (phenyl groups) |

| Mass Spectrum (m/z) | 786.18 [M]⁺ |

Preparation of Diverse Four-Membered Nitrogen Heterocycles Incorporating Methylsulfanyl-Amine Fragments

The incorporation of the methylsulfanyl-amine fragment is not limited to steroid-based structures. The principles of forming four-membered nitrogen heterocycles can be applied to create a diverse range of azetidines and β-lactams (azetidin-2-ones). General synthetic methods for these heterocycles can be adapted to include the methylsulfanyl-amine moiety.

Azetidines: The synthesis of azetidines often involves intramolecular cyclization reactions. For instance, derivatives of 3-aminopropanols can be converted to the corresponding halides or sulfonates, which then undergo intramolecular nucleophilic substitution by the amine to form the azetidine (B1206935) ring. The introduction of a methylsulfanyl group can be envisioned at various positions on the precursor molecule to yield the desired methylsulfanyl-amine containing azetidine.

β-Lactams (Azetidin-2-ones): The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis. To incorporate a methylsulfanyl-amine fragment, one could utilize an imine or a ketene bearing this moiety. For example, an imine derived from an aldehyde or ketone and a this compound could be reacted with a suitable ketene. Alternatively, a ketene with a methylsulfanyl substituent could be employed.

While specific examples of diverse, non-steroidal four-membered nitrogen heterocycles featuring a distinct this compound fragment are not extensively detailed in recent literature, the established synthetic routes for azetidines and β-lactams provide a clear framework for their potential preparation.

Table 2: General Synthetic Approaches for Four-Membered Nitrogen Heterocycles

| Heterocycle | General Synthetic Method | Potential for this compound Incorporation |

| Azetidine | Intramolecular cyclization of γ-amino alcohols/halides | Precursor synthesis with a methylsulfanyl group at a desired position. |

| β-Lactam | Staudinger [2+2] cycloaddition | Use of an imine or ketene bearing a methylsulfanyl-amine moiety. |

Further research is required to explore the full scope of synthesizing these diverse four-membered nitrogen heterocycles and to characterize their chemical and physical properties.

Advanced Applications of Methylsulfanyl Amine in Specialized Organic Synthesis

Utility in the Construction of Complex Polycyclic Derivatives

The synthesis of complex polycyclic systems is a foundational goal in organic chemistry, driven by the prevalence of such scaffolds in natural products and pharmaceuticals. While the direct application of the parent (Methylsulfanyl)amine in complex polycyclic synthesis is not extensively documented, its derivatives, particularly those incorporating a heterocyclic amine structure, serve as crucial precursors for multi-ring systems. The general strategy often involves the strategic functionalization of an amine-containing scaffold, which then participates in ring-forming reactions to build additional fused or bridged structures. nih.govnih.gov

The derivatization of natural products is a powerful method for generating libraries of complex small molecules for biological screening. nih.gov Strategies that combine site-selective oxidation with reactions that expand existing rings can transform rigid polycyclic structures, such as steroids, into scaffolds containing medium-sized rings. nih.gov Amine functionalities are often introduced during these diversification strategies to facilitate further chemical transformations. nih.gov

In this context, heterocyclic derivatives of this compound act as key components in building bi-heterocyclic and more elaborate polycyclic frameworks. The stability of the methylsulfanyl group under various reaction conditions allows for its incorporation into a core structure that can undergo subsequent annulation or cycloaddition reactions to form fused polycyclic systems.

| Synthetic Strategy | Description | Role of Amine Derivative | Resulting Structure Type |

|---|---|---|---|

| Tandem Cyclization | A sequence of intramolecular ring-closing reactions, often catalyzed by a transition metal. | Serves as a nucleophile or directing group to initiate or control the cyclization cascade. | Fused or Bridged Polycycles |

| [4+2] Cycloaddition (Diels-Alder) | Reaction between a conjugated diene and a dienophile to form a six-membered ring. | The amine-containing scaffold can be part of either the diene or dienophile, influencing reactivity. | Fused Bicyclic Systems |

| Multi-component Reactions | A reaction where three or more reactants combine in a single operation to form a complex product. | Acts as a key nucleophilic component, linking other fragments together before a final cyclization. | Highly Substituted Polycycles |

| ipso-Substitution/Ring Transformation | Substitution of a leaving group on an aromatic ring followed by a rearrangement or transformation of the ring itself. | The amine derivative acts as the nucleophile for the initial substitution, introducing a new heterocyclic moiety. researchgate.net | Linked Heterocyclic Systems (precursors to polycycles) |

Contributions to the Synthesis of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is of paramount importance in medicinal chemistry and materials science. nih.gov this compound derivatives have proven particularly useful in this area, enabling the synthesis of unique molecular frameworks that would be difficult to access through other methods.

A significant contribution is the use of 5-methylsulfanyl-4H-1,2,4-triazol-3-amine in the synthesis of functionalized pyridine (B92270) derivatives. researchgate.netresearchgate.net Research has demonstrated a solvent-free reaction between 5-methylsulfanyl-4H-1,2,4-triazol-3-amine and 5-cyano-1,2,4-triazines. researchgate.net This reaction proceeds via an ipso-substitution, where the amine group of the triazole displaces the cyano group on the triazine ring. researchgate.net

A subsequent transformation of the resulting intermediate under autoclave conditions successfully converts the 1,2,4-triazine (B1199460) scaffold into a pyridine ring. researchgate.net A crucial finding from these studies is the stability of the methylsulfanyl group throughout both stages of the synthesis. researchgate.net Unlike its mercapto (-SH) analogue, which can lead to desulfurization side reactions, the methylsulfanyl group remains intact, ensuring the integrity of the final product. researchgate.net This stability is confirmed by X-ray crystallography and NMR spectroscopy, with the ¹H NMR spectra showing a characteristic three-proton singlet for the methylsulfanyl group's protons. researchgate.net

This methodology provides a reliable pathway to N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine derivatives, which are novel heterocyclic scaffolds with potential applications in various fields of chemical research. researchgate.net The 1,2,4-triazole (B32235) ring itself is a core component in many compounds with a broad spectrum of biological activities, making these new derivatives particularly interesting for further investigation. researchgate.net

| Reaction Stage | Reactants | Key Transformation | Conditions | Significance |

|---|---|---|---|---|

| Stage 1: Substitution | 5-methylsulfanyl-4H-1,2,4-triazol-3-amine + 5-cyano-1,2,4-triazine | Nucleophilic ipso-substitution of the cyano group by the heterocyclic amine. | Solvent-free | Forms a new C-N bond, linking the two heterocyclic rings. researchgate.net |

| Stage 2: Ring Transformation | Product from Stage 1 | Conversion of the 1,2,4-triazine scaffold into a pyridine ring. | Autoclave | Creates a novel bi-heterocyclic pyridine scaffold while preserving the methylsulfanyl group. researchgate.net |

Investigation of Biological Interactions and Molecular Activity of Methylsulfanyl Amine Derivatives

Ligand-Target Binding Affinity and Selectivity Studies of Methylsulfanyl-Amine Analogs

The affinity and selectivity with which a ligand binds to its biological target are fundamental determinants of its therapeutic potential. Studies on methylsulfanyl-amine analogs have demonstrated that the inclusion of the sulfur-containing group can significantly alter these binding characteristics. A notable example is the investigation of modafinil (B37608) analogs, where the modification of the sulfoxide (B87167) group to a sulfide (B99878) (methylsulfanyl) moiety leads to substantial changes in binding affinity for the human dopamine (B1211576) transporter (hDAT).

Research has shown that sulfide-substituted modafinil analogs exhibit a significantly higher binding affinity for hDAT compared to their sulfoxide counterparts. nih.gov For instance, in one study, the sulfide analog JJC8-089 displayed an approximately 30-fold greater affinity for hDAT than its sulfoxide equivalent, JJC8-091. nih.gov This difference in affinity is attributed to the distinct electrostatic potential surfaces of the two substitutions. nih.gov The sulfide group, being less electronegative than the sulfoxide, influences how the ligand interacts with key amino acid residues within the transporter's binding pocket. nih.gov Molecular dynamics simulations suggest that sulfide-substituted analogs maintain stable interactions, whereas the more polar sulfoxide group tends to attract water molecules into the binding site and form different interactions, leading to a lower affinity. nih.gov

These studies highlight a distinct structure-activity relationship (SAR) where the oxidation state of the sulfur atom is a critical determinant of binding affinity. The less oxidized methylsulfanyl group generally confers higher affinity for the dopamine transporter. This preference is linked to the conformational state of the transporter, with sulfide analogs binding to a more outward-facing conformation, while sulfoxide analogs prefer an inward-facing state. researchgate.net

The following table presents the binding affinities of selected methylsulfanyl-amine analogs and their sulfoxide counterparts for the human dopamine transporter (hDAT).

| Compound | Structure | hDAT Ki (nM) |

| RDS03-094 | Sulfide-substituted analog | 11 ± 1 |

| RDS04-010 | Sulfoxide-substituted analog | 370 ± 50 |

| JJC8-089 | Sulfide-substituted analog | 22 ± 4 |

| JJC8-091 | Sulfoxide-substituted analog | 650 ± 120 |

| Data sourced from scientific literature. nih.gov |

Modulation of Enzyme Activity by Methylsulfanyl-Amine Derived Compounds (e.g., Aromatase Enzyme)

(Methylsulfanyl)amine derivatives have been shown to act as effective modulators of various enzymes, including those involved in steroid biosynthesis and inflammation. The cytochrome P450 enzyme aromatase (CYP19A1), which is responsible for converting androgens to estrogens, is a key target in the treatment of hormone-dependent breast cancer. nih.govnih.gov

Research into novel aromatase inhibitors has explored various chemical scaffolds. While direct studies on "this compound" are limited, related sulfur-containing indole (B1671886) derivatives have been investigated for their aromatase inhibitory potential. nih.gov For instance, certain 2-methyl indole hydrazone derivatives have demonstrated stronger aromatase inhibitory activity than the natural hormone melatonin (B1676174) in both cell-free and cell-based assays. nih.gov Molecular modeling studies suggest that these compounds can fit into the active site of the aromatase enzyme, interacting with key residues and the prosthetic heme group, thereby blocking its catalytic activity. nih.govmdpi.com The specific substitutions on the indole ring system are crucial for this inhibitory action. nih.gov

In another area, derivatives containing a methylsulfonyl group (a more oxidized form of methylsulfanyl) have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to the inflammatory pathway. nih.govresearchgate.net N-methylsulfonyl-indole derivatives, for example, have shown significant in vitro anti-inflammatory activity by inhibiting these enzymes. nih.gov The methylsulfonyl group in these structures often mimics the sulfone moiety found in selective COX-2 inhibitors like rofecoxib, contributing to selective binding and inhibition. researchgate.net

The table below summarizes the inhibitory activity of representative sulfur-containing compounds against different enzymes.

| Compound Class | Target Enzyme | Biological Effect |

| Monochloro substituted indole hydrazones | Aromatase (CYP19A1) | Stronger inhibition than melatonin nih.gov |

| N-methylsulfonyl-indole derivatives | COX-2 / 5-LOX | Potent anti-inflammatory activity nih.govresearchgate.net |

| Amide-linked bipyrazoles (from methylsulfanyl precursor) | COX-1 / COX-2 | Selective COX-2 inhibition researchgate.net |

Mechanistic Insights into Cellular Pathway Modulation by Sulfur-Containing Amine Derivatives

Sulfur-containing compounds, particularly those derived from the amino acids cysteine and methionine, are integral to numerous cellular processes and signaling pathways. nih.govmdpi.com These molecules can influence cellular function through various mechanisms, including the regulation of redox balance, post-translational modification of proteins, and acting as signaling molecules themselves. mdpi.comnih.gov

One of the most significant mechanistic insights is the role of hydrogen sulfide (H₂S), which can be endogenously produced from sulfur-containing amino acids via enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). cambridge.orgmdpi.comacs.org Initially known as a toxic gas, H₂S is now recognized as the third "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a crucial role in cellular signaling. mdpi.comcambridge.org It can modulate vascular tone, neurotransmission, and inflammatory responses. cambridge.org

Sulfur-containing amine derivatives can influence cellular pathways by affecting the intracellular pool of these critical sulfur species. The metabolism of methionine and cysteine is central to the transsulfuration pathway, which not only produces cysteine but is also linked to the methylation cycle via S-adenosylmethionine (SAM). nih.govnih.gov This pathway is crucial for DNA methylation and epigenetic regulation, meaning that compounds interfering with sulfur amino acid metabolism could have far-reaching effects on gene expression. nih.gov

A key mechanism by which H₂S and related reactive sulfur species (RSS) exert their effects is through protein persulfidation. nih.govmdpi.com This is a post-translational modification where an -SSH group is added to the cysteine residues of target proteins. mdpi.com Persulfidation can alter protein structure and function, thereby modulating signaling pathways. For example, H₂S has been shown to persulfidate and regulate the activity of transcription factors, ion channels, and enzymes involved in processes like autophagy and apoptosis. mdpi.com

Furthermore, the extracellular redox state, significantly influenced by the cysteine/cystine redox couple, can modulate cellular functions independently of intracellular glutathione (B108866) levels. cambridge.org This extracellular environment can affect cell proliferation and the activation of signaling cascades like the p44/p42 mitogen-activated protein kinase (MAPK) pathway. cambridge.orgcambridge.org Therefore, sulfur-containing amine derivatives that can be metabolized to or interact with these redox-active molecules have the potential to modulate a wide range of cellular pathways. cambridge.org

Future Directions and Emerging Research Avenues in Methylsulfanyl Amine Chemistry

Exploration of Novel Synthetic Pathways for (Methylsulfanyl)amine and its Derivatives

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of this compound chemistry. Future research in this area is expected to focus on several innovative strategies that offer improvements in terms of efficiency, selectivity, and sustainability over traditional methods.

One of the primary goals is the development of novel catalytic systems for the formation of the crucial C-S and C-N bonds present in this compound derivatives. While established methods such as nucleophilic substitution and metal-catalyzed cross-coupling are widely used for thioether and amine synthesis respectively, there is a growing interest in more direct and atom-economical approaches. acsgcipr.org For instance, the use of transition metal catalysts, particularly those based on palladium and copper, in Buchwald-Hartwig-type amination and Migita-type thiolation reactions is expected to be further refined for the synthesis of complex this compound derivatives. acsgcipr.org The development of greener catalytic systems that utilize base metals like iron, nickel, or cobalt is also an active area of research, aiming to reduce costs and environmental impact. acsgcipr.org

Another promising avenue is the exploration of C-H activation strategies. Direct functionalization of C-H bonds to introduce methylsulfanyl and amine groups would represent a significant step forward in synthetic efficiency by eliminating the need for pre-functionalized starting materials. Photocatalysis is also emerging as a powerful tool for the formation of C-S and C-N bonds under mild conditions, and its application to the synthesis of (methylsulfanyl)amines is a burgeoning field of study.

Furthermore, the development of one-pot or tandem reaction sequences that allow for the sequential or simultaneous introduction of both the methylsulfanyl and amine functionalities is a key objective. Such strategies streamline the synthetic process, reduce waste, and can provide access to novel molecular architectures that are difficult to obtain through traditional multi-step syntheses. The exploration of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, also holds significant promise for the rapid generation of libraries of this compound derivatives for screening in various applications.

The table below summarizes some of the emerging synthetic methodologies being explored for the synthesis of this compound derivatives.

| Synthetic Methodology | Description | Potential Advantages |

| Advanced Catalytic Systems | Utilization of novel transition metal catalysts (e.g., base metals) and ligands for C-S and C-N bond formation. | Improved efficiency, selectivity, and sustainability. |

| C-H Activation | Direct functionalization of C-H bonds to introduce methylsulfanyl and amine groups. | Increased atom economy, reduced number of synthetic steps. |

| Photocatalysis | Use of light to drive chemical reactions for C-S and C-N bond formation under mild conditions. | Environmentally friendly, access to unique reactivity. |

| One-Pot/Tandem Reactions | Sequential or simultaneous introduction of both methylsulfanyl and amine functionalities in a single reaction vessel. | Streamlined synthesis, reduced waste, improved efficiency. |

| Multicomponent Reactions | Combination of three or more reactants in a single operation to generate complex molecules. | Rapid access to diverse chemical libraries. |

Development of Advanced Computational Models for Structure-Activity Relationships in Methylsulfanyl-Amine Systems

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For the this compound class of compounds, the development of advanced computational models is crucial for understanding and predicting their chemical behavior and for guiding the design of new molecules with desired properties.

A significant focus in this area is the development of robust Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. For this compound systems, QSAR models can be used to predict a wide range of activities, from their potential as enzyme inhibitors to their performance as ligands in catalysis. These models typically employ a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, shape, and hydrophobicity. While QSAR studies on organosulfur compounds in natural products have been conducted, there is a need for more specific models tailored to the this compound scaffold. nih.gov

In addition to QSAR, other computational techniques such as molecular docking and molecular dynamics (MD) simulations are being increasingly applied to study this compound systems. Molecular docking can be used to predict the binding mode of a this compound derivative to a biological target, such as an enzyme or a receptor, providing insights into the molecular basis of its activity. nih.govmdpi.com MD simulations, on the other hand, can provide a dynamic picture of how these molecules behave over time, for example, how they interact with a solvent or a biological membrane.

A key challenge in developing computational models for this compound systems is accurately describing the non-covalent interactions involving the sulfur and nitrogen atoms. The lone pairs of electrons on these atoms can participate in various types of interactions, such as hydrogen bonding and halogen bonding, which can have a significant impact on the molecule's conformation and reactivity. The development of more accurate force fields and quantum mechanical methods that can capture these subtle effects is an ongoing area of research.

The table below highlights some of the key computational approaches and their potential applications in the study of this compound systems.

| Computational Approach | Description | Application in this compound Chemistry |

| QSAR | Establishes a mathematical relationship between chemical structure and activity. | Prediction of biological activity, toxicity, and other properties. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Understanding ligand-receptor interactions, virtual screening. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules. | Studying conformational changes, solvent effects, and binding dynamics. |

| Quantum Mechanics | Solves the Schrödinger equation for a molecule to obtain its electronic structure. | Accurate calculation of molecular properties, reaction mechanisms. |

Potential for Applications in Catalysis and Advanced Materials Science

The unique combination of a soft sulfur donor and a hard nitrogen donor in the this compound scaffold makes these compounds highly promising candidates for a variety of applications in catalysis and advanced materials science.

In the field of catalysis, this compound derivatives are being explored as ligands for transition metal catalysts. The ability of both the sulfur and nitrogen atoms to coordinate to a metal center allows for the formation of stable chelate complexes. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the amine and the carbon backbone, which in turn can influence the activity and selectivity of the catalyst. For example, chiral this compound ligands have shown promise in asymmetric catalysis, where they can be used to control the stereochemical outcome of a reaction. researchgate.net The development of new catalytic systems based on this compound ligands is an active area of research, with potential applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. acsgcipr.orgnih.gov

In advanced materials science, the this compound moiety can be incorporated into polymers and other materials to impart specific functionalities. For instance, polymers containing thioether groups are known to be responsive to oxidative stimuli, which can lead to changes in their physical and chemical properties. nih.gov This property can be exploited in the design of "smart" materials for applications such as drug delivery and sensors. The amine group, on the other hand, can be used to introduce charge into a material or to provide a site for further functionalization.

Another exciting area of research is the use of this compound derivatives in the development of self-assembled materials. The ability of the amine and methylsulfanyl groups to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can be harnessed to direct the assembly of molecules into well-defined nanostructures. These self-assembled materials could find applications in areas such as nanotechnology, electronics, and biomedicine. For example, self-assembled monolayers of aminothiols on gold surfaces have been extensively studied for their potential use in biosensors and molecular electronics. researchgate.net

The table below provides a summary of the potential applications of this compound derivatives in catalysis and materials science.

| Application Area | Specific Use | Underlying Principle |

| Catalysis | Ligands for transition metal catalysts | Chelation of metal ions, tuning of electronic and steric properties. |

| Asymmetric catalysis | Use of chiral ligands to control stereoselectivity. | |

| Advanced Materials | Oxidation-responsive polymers | Oxidation of the thioether group to sulfoxide (B87167) or sulfone. |

| Functional polymers | Introduction of charge and reactive sites via the amine group. | |

| Self-assembled materials | Direction of molecular assembly through non-covalent interactions. | |

| Surface modification | Formation of self-assembled monolayers on metal surfaces. |

Q & A

Q. What are the common synthetic routes for (methylsulfanyl)amine derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via oxidative coupling of thiols and amines or alkylation reactions. For example, oxidative chlorination using N-chlorosuccinimide (NCS) and tetrabutylammonium chloride under aqueous conditions efficiently generates sulfonamide intermediates . Alkylation methods, such as introducing methyl groups to amine precursors, are also effective, with sodium hydride or potassium carbonate as bases in solvents like ethanol . Microwave irradiation can enhance reaction efficiency and yield .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound compounds?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming methylsulfanyl group presence (e.g., a singlet at ~2.61 ppm for -SCH₃ protons) . X-ray crystallography resolves molecular geometry, as demonstrated in studies where methylsulfanyl groups remained intact during triazine-to-pyridine scaffold transformations . Mass spectrometry (ESI-MS) further validates molecular weight and fragmentation patterns .

Q. How does the methylsulfanyl group affect the stability and reactivity of amines in different solvents?

The methylsulfanyl (-SCH₃) group enhances stability by donating electron density through sulfur’s lone pairs. This group resists oxidation under mild conditions but can undergo transformations (e.g., to sulfonyl derivatives) with strong oxidants like hydrogen peroxide . In polar aprotic solvents (e.g., DMF), it facilitates nucleophilic substitution reactions, while in protic solvents, hydrogen bonding may stabilize intermediates .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties and reaction pathways of this compound derivatives?

Density functional theory (DFT) analyzes frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP), and natural bond orbital (NBO) interactions. For instance, studies on triazine derivatives with methylsulfanyl groups used DFT to map charge distribution and predict nucleophilic attack sites . Molecular docking simulations further assess binding affinities to biological targets, such as enzymes or receptors .

Q. How do structural modifications (e.g., substituents on the amine core) influence biological activity in methylsulfanyl-containing compounds?

Substituents like ethyl or phenyl groups on the amine core modulate lipophilicity and target selectivity. In a case study, sulfonamide derivatives with methylsulfanyl groups exhibited antitumor activity by inhibiting cancer cell proliferation via interaction with DNA topoisomerases . Comparative studies show that replacing -SCH₃ with bulkier groups (e.g., -SC₆H₅) alters pharmacokinetic properties, such as bioavailability .

Q. What mechanisms explain the role of methylsulfanyl groups in catalytic or stoichiometric reactions?

The -SCH₃ group acts as a directing group in transition-metal-catalyzed C-H activation reactions. For example, in palladium-catalyzed cross-couplings, sulfur coordinates to the metal center, facilitating regioselective bond formation . In photoredox catalysis, methylsulfanyl derivatives participate in single-electron transfer (SET) processes, enabling radical-based syntheses .

Q. How can contradictions in experimental data (e.g., conflicting reactivity reports) be resolved for methylsulfanyl-amine systems?

Discrepancies often arise from solvent polarity, temperature, or catalyst choice. For instance, conflicting reports on methylsulfanyl group oxidation can be reconciled by controlling reaction conditions: mild oxidants (e.g., O₂) yield sulfoxides, while strong oxidants (e.g., KMnO₄) produce sulfones . Multi-technique validation (e.g., combining HPLC, GC-MS) ensures reproducibility .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of methylsulfanyl-amine compounds in the laboratory?

Store methylsulfanyl-amines in airtight, light-resistant containers at room temperature. Use fume hoods during synthesis due to potential release of volatile sulfur byproducts (e.g., H₂S). Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Toxicity assessments for analogous compounds suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents), warranting cautious handling .

Q. How can researchers optimize reaction scalability for methylsulfanyl-amine derivatives without compromising purity?

Continuous-flow reactors improve scalability for oxidative coupling reactions by enhancing heat/mass transfer . Chromatography-free purification (e.g., crystallization from ethanol/water mixtures) is effective for gram-scale syntheses . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .

Comparative and Exploratory Research

Q. How do methylsulfanyl-amines compare to analogous sulfenamides or sulfonamides in terms of electronic and steric effects?

Methylsulfanyl-amines exhibit greater electron-donating capacity than sulfonamides (-SO₂NH₂) but less than sulfenamides (-SNH₂). Sterically, the -SCH₃ group is smaller than -SO₂CH₃, enabling tighter binding in enzyme active sites. Comparative DFT studies show that methylsulfanyl derivatives have lower oxidation potentials than sulfonamides, favoring redox-active applications .

Q. What unexplored research avenues exist for methylsulfanyl-amine chemistry in materials science or medicinal chemistry?

Potential applications include:

- Electrolyte additives : Methylsulfanyl-amines could enhance ionic conductivity in lithium-sulfur batteries by stabilizing polysulfides .

- Antimicrobial agents : Structural analogs with fluorinated aryl groups show promise against drug-resistant bacteria .

- Photoresponsive materials : The -SCH₃ group’s redox activity enables light-triggered molecular switches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.